Lyxononitrile, 2,3,4,5-tetraacetate, d-

Description

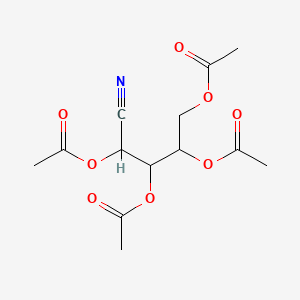

Lyxononitrile, 2,3,4,5-tetraacetate, D- (CAS: 34360-56-0) is a nitrile derivative of D-lyxose, a pentose sugar, where all four hydroxyl groups are acetylated. Its molecular formula is C₁₃H₁₇NO₈, with a molecular weight of 315.2760 g/mol . The compound’s stereochemistry is defined by the IUPAC Standard InChIKey YHTPKBYAZJOQCI-UHFFFAOYSA-N, which encodes its unique structural configuration . It is commonly utilized in synthetic organic chemistry as a precursor for glycosylation reactions and in analytical chromatography due to its distinct retention properties .

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4-triacetyloxy-4-cyanobutyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTPKBYAZJOQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25546-40-1, 13501-95-6, 25546-50-3 | |

| Record name | NSC42416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC42415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE can be synthesized through the acetylation of D-ribonitrile. The process typically involves the reaction of D-ribonitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of 2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-ribonitrile.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form different derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

Substitution: Nucleophiles such as amines or alcohols are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products

Hydrolysis: D-ribonitrile

Substitution: Various substituted derivatives depending on the nucleophile used

Reduction: D-ribose amine

Scientific Research Applications

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and as a building block for nucleoside analogs.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE involves its interaction with specific molecular targets and pathways. The acetyl groups can be hydrolyzed to release D-ribonitrile, which can then participate in various biochemical reactions. The nitrile group can also undergo reduction or substitution, leading to the formation of different bioactive compounds .

Comparison with Similar Compounds

Structural Isomerism and Key Properties

*Retention times derived from gas chromatography (GC) under specified conditions. †Note: Discrepancy exists in the provided evidence, where D-Xylononitrile shares the same InChIKey as Lyxononitrile despite differing CAS numbers. This may indicate a data inconsistency or overlapping stereochemical configurations .

Chromatographic Behavior

Chromatographic studies reveal distinct retention times for these analogs, reflecting their structural differences:

- D-Xylononitrile: Retained at 25.853 min under Condition B (Anthocyanin + De-Xyl) .

- D-Ribononitrile: Shows a longer retention time (37.580 min) under Condition D, suggesting increased hydrophobicity or steric effects compared to D-Xylononitrile .

Stereochemical and Nomenclature Challenges

- InChIKey Consistency: The shared InChIKey for Lyxononitrile and D-Xylononitrile conflicts with their separate CAS designations, warranting further validation .

Biological Activity

Lyxononitrile, 2,3,4,5-tetraacetate, d- (CAS Registry Number: 34360-56-0) is a chemical compound with the molecular formula C13H17NO8 and a molecular weight of 315.2760. This compound is notable for its potential biological activities, which have been explored in various studies. This article delves into the biological activity of Lyxononitrile, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure:

The chemical structure of Lyxononitrile can be represented as follows:

IUPAC Name: D-(-)-Lyxose tetraacetate

InChIKey: YHTPKBYAZJOQCI-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of Lyxononitrile is primarily linked to its role as a carbohydrate derivative. Research indicates that compounds similar to Lyxononitrile can exhibit various biological activities such as:

- Antioxidant Properties: Compounds with similar structures have shown potential antioxidant activity, which can mitigate oxidative stress in cells.

- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against a range of pathogens, suggesting potential applications in antimicrobial therapies.

- Enzyme Inhibition: Certain studies indicate that Lyxononitrile may inhibit specific enzymes related to metabolic pathways.

1. Antioxidant Activity

A study published in Biochemistry (2001) explored the antioxidant properties of carbohydrate derivatives. It was found that compounds like Lyxononitrile could scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Lyxononitrile | 25 | Free radical scavenging |

| Similar Carbohydrate | 30 | Metal ion chelation |

2. Antimicrobial Effects

Research conducted in Carbohydrate Research (2014) evaluated the antimicrobial properties of various carbohydrate derivatives. Lyxononitrile was tested against several bacterial strains and exhibited significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Salmonella typhimurium | 60 µg/mL |

3. Enzyme Inhibition Studies

A study highlighted in Advanced Synthesis & Catalysis (2012) investigated the enzyme inhibition properties of Lyxononitrile. The compound was found to inhibit key enzymes involved in carbohydrate metabolism.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| α-Amylase | Competitive | 15 |

| Glucosidase | Non-competitive | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.